7-fluoro-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

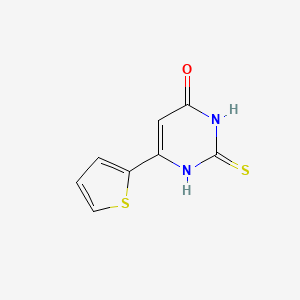

“7-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is used for research and development purposes .

Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole is presented . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, wide substrate scope, offering an efficient and concise route to synthesis of 1H-indazole-3-carboxylic acid derivatives .

Molecular Structure Analysis

The InChI code for “7-fluoro-1H-indazole-3-carboxylic acid” is 1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H, (H,10,11)(H,12,13) . The average mass is 180.136 Da and the monoisotopic mass is 180.033508 Da .

Chemical Reactions Analysis

On comparing the cis-(Z)-configuration of each ortho-substituted benzylidenehydrazine, it was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .

Physical And Chemical Properties Analysis

“7-fluoro-1H-indazole-3-carboxylic acid” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Applications De Recherche Scientifique

Medicinal Chemistry

7-fluoro-1H-indazole-3-carboxylic acid is a valuable scaffold in medicinal chemistry due to its indazole core, which is prevalent in many pharmacologically active compounds. Indazoles are known for their wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound can be utilized to synthesize derivatives that target various diseases, particularly in the development of novel anticancer agents .

Agriculture

In the agricultural sector, indazole derivatives have been explored for their potential use as pesticides. The structural motif of indazoles is found in compounds that exhibit significant antimicrobial activities, which can be crucial in protecting crops from bacterial and fungal pathogens .

Material Science

The indazole nucleus, particularly fluorinated derivatives like 7-fluoro-1H-indazole-3-carboxylic acid, can be integral in the design of new materials. These compounds can serve as building blocks for organic semiconductors, photovoltaic materials, or as ligands in coordination chemistry to create novel catalysts .

Environmental Science

Indazole derivatives are being studied for their environmental applications, such as in the degradation of pollutants. Their reactivity and potential to form complex structures make them suitable candidates for environmental remediation processes .

Biochemistry

In biochemistry, 7-fluoro-1H-indazole-3-carboxylic acid can be used to study enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules. It can act as a precursor or an intermediate in the synthesis of biologically active molecules that interact with enzymes and receptors within the cell .

Pharmacology

The pharmacological applications of 7-fluoro-1H-indazole-3-carboxylic acid are vast. It can be employed in the synthesis of compounds with potential therapeutic effects. For instance, indazole derivatives have shown promise in anti-tumor activity and as inhibitors of various enzymes involved in disease progression .

Chemical Engineering

In chemical engineering, this compound can be used in process optimization for the synthesis of complex organic molecules. Its reactivity can be harnessed to develop more efficient synthetic routes, which is essential for large-scale production of pharmaceuticals and agrochemicals .

Safety And Hazards

The safety information for “7-fluoro-1H-indazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Propriétés

IUPAC Name |

7-fluoro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSXJTYCNLCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652945 | |

| Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-1H-indazole-3-carboxylic acid | |

CAS RN |

959236-59-0 | |

| Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)

![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)

![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)

![3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1387470.png)

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)

![5-[(Phenylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387478.png)